2-Propylpyrimidin-4(1H)-one

Description

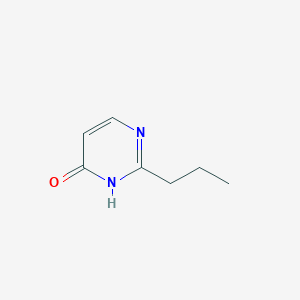

2-Propylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a propyl substituent at position 2.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-8-5-4-7(10)9-6/h4-5H,2-3H2,1H3,(H,8,9,10) |

InChI Key |

USBRWLQHTGAEIN-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=CC(=O)N1 |

Canonical SMILES |

CCCC1=NC=CC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Pyrimidinone derivatives share a common backbone but differ in substituents and fused rings, leading to distinct chemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Substituent Effects on Properties

- Lipophilicity: The propyl group in this compound contributes to moderate lipophilicity, enhancing membrane permeability compared to polar substituents like amino or hydroxyl groups (e.g., ). However, analogs with fused aromatic rings (e.g., pyrido-fused derivatives in ) exhibit higher hydrophobicity, favoring interactions with hydrophobic biological targets.

- Electronic Effects : Electron-donating groups (e.g., propyl) may upfield-shift NMR signals (cf. ¹H/¹³C shifts in ), whereas electron-withdrawing groups (e.g., halogens in ) deshield adjacent protons.

- Biological Activity : Substituents dictate target specificity. For example, MHY2251’s benzo[d][1,3]dioxol-5-yl group enhances binding to SIRT1 , while the pyrazole-furyl system in may enable kinase inhibition through hydrogen bonding.

Pharmacological Potential

- Anticancer Activity : MHY2251 demonstrates apoptosis induction via SIRT1 inhibition, highlighting the impact of bulky aromatic substituents . In contrast, simpler derivatives like this compound may require functionalization for similar efficacy.

- Antimicrobial Applications: Pyrimidinones with halogen substituents (e.g., 2-amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one in ) show enhanced antimicrobial activity due to increased electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.